molecular formula C16H21N3O3 B4731590 3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one

3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one

Cat. No.: B4731590
M. Wt: 303.36 g/mol
InChI Key: FOWFSMMJTRKOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one, also known as LY294002, is a synthetic small molecule inhibitor of phosphoinositide 3-kinase (PI3K). It has been widely used in scientific research as a tool to study the PI3K/Akt/mTOR signaling pathway and its involvement in various biological processes.

Mechanism of Action

3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one acts as a competitive inhibitor of the ATP binding site of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This results in the inhibition of downstream signaling molecules, including Akt and mTOR, which are involved in cell survival and proliferation.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. In addition, this compound has been used to study the role of PI3K in insulin signaling and glucose metabolism, as well as in the regulation of inflammation and autophagy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one in lab experiments is its specificity for PI3K, which allows for the selective inhibition of this signaling pathway. However, it is important to note that this compound may have off-target effects on other enzymes or signaling pathways, which can lead to unintended consequences. In addition, the optimal concentration and duration of this compound treatment may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research involving 3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one. One area of interest is the development of more potent and selective inhibitors of PI3K, which could have greater therapeutic potential in cancer treatment. Another area of research is the investigation of the role of PI3K in other biological processes, such as aging and neurodegenerative diseases. Finally, the use of this compound in combination with other targeted therapies or immunotherapies could be explored as a potential strategy to overcome drug resistance and improve treatment outcomes in cancer patients.

Scientific Research Applications

3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one has been extensively used in scientific research to study the PI3K/Akt/mTOR signaling pathway and its involvement in various biological processes, including cell proliferation, survival, differentiation, and metabolism. It has been shown to inhibit the activation of PI3K and downstream signaling molecules, leading to the suppression of tumor growth and metastasis. It has also been used to investigate the role of PI3K in insulin signaling, inflammation, and autophagy.

Properties

IUPAC Name

3-amino-4-(3-morpholin-4-ylpropylamino)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c17-14-15(12-4-1-2-5-13(12)22-16(14)20)18-6-3-7-19-8-10-21-11-9-19/h1-2,4-5,18H,3,6-11,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWFSMMJTRKOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C(C(=O)OC3=CC=CC=C32)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one
Reactant of Route 3
3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one
Reactant of Route 4
3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one
Reactant of Route 5
3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one
Reactant of Route 6
3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.